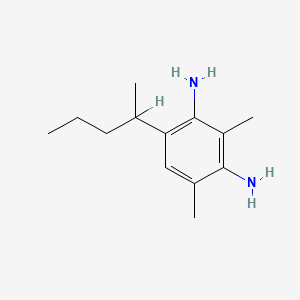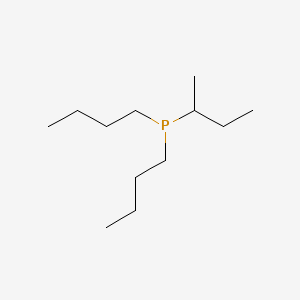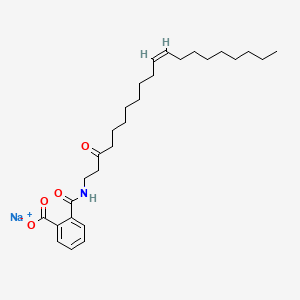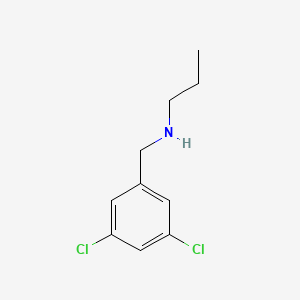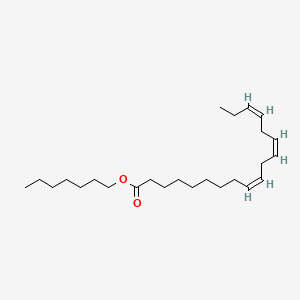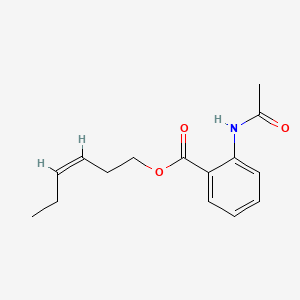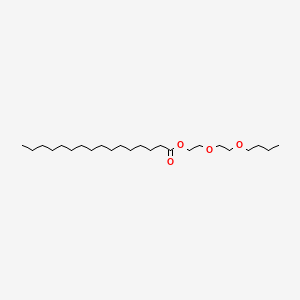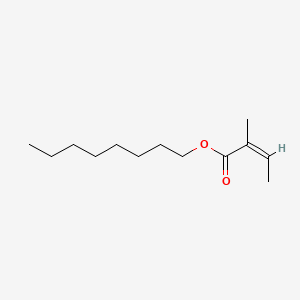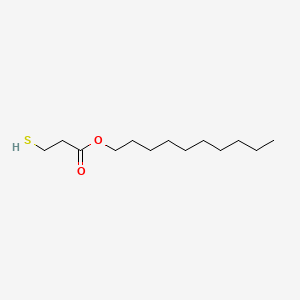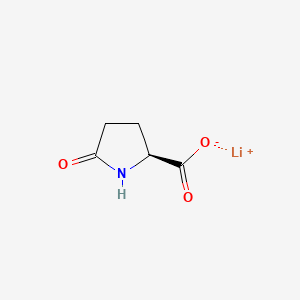
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is an organic compound with the molecular formula C7H7NO6S. It is characterized by the presence of hydroxyl, methyl, nitro, and sulfonic acid functional groups attached to a benzene ring. This compound is known for its diverse chemical reactivity and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid typically involves the nitration of 4-Hydroxy-3-methylbenzenesulphonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite (Na2S2O4) are used.
Substitution: Sulfonation can be carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-Hydroxy-3-methyl-5-aminobenzenesulphonic acid.
Substitution: Formation of various sulfonated or desulfonated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methylbenzenesulphonic acid: Lacks the nitro group, resulting in different reactivity and applications.
4-Hydroxy-5-nitrobenzenesulphonic acid: Lacks the methyl group, affecting its chemical properties and uses.
3-Methyl-5-nitrobenzenesulphonic acid: Lacks the hydroxyl group, leading to variations in its reactivity and applications.
Uniqueness
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is unique due to the presence of all four functional groups (hydroxyl, methyl, nitro, and sulfonic acid) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
85895-88-1 |
|---|---|
Formule moléculaire |
C7H7NO6S |
Poids moléculaire |
233.20 g/mol |
Nom IUPAC |
4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H7NO6S/c1-4-2-5(15(12,13)14)3-6(7(4)9)8(10)11/h2-3,9H,1H3,(H,12,13,14) |
Clé InChI |
LCSGKIOMINQRED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


